molecular formula C10H15NO5 B14375838 Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate CAS No. 90237-85-7

Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate

Katalognummer: B14375838
CAS-Nummer: 90237-85-7
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: GVWXKWMGJYMWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes both ester and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate typically involves the esterification of a suitable hydroxy acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to drive the reaction to completion. Additionally, the diacetylamino group can be introduced through a nucleophilic substitution reaction involving an appropriate amine and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amide groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

90237-85-7

Molekularformel

C10H15NO5

Molekulargewicht

229.23 g/mol

IUPAC-Name

ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate

InChI

InChI=1S/C10H15NO5/c1-5-16-10(15)9(6(2)12)11(7(3)13)8(4)14/h12H,5H2,1-4H3

InChI-Schlüssel

GVWXKWMGJYMWCJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C(C)O)N(C(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.